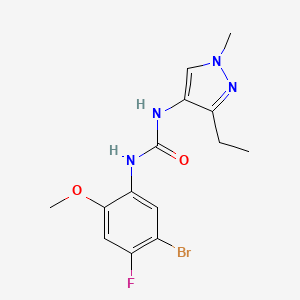![molecular formula C16H25NO3S B6976663 5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine](/img/structure/B6976663.png)
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine is a complex organic compound with a unique structure that includes an oxolane ring, a sulfonyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the oxolane intermediate with a sulfonyl chloride derivative, such as 4-methylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the propan-2-yl group: This can be done through a nucleophilic substitution reaction, where the oxolane-sulfonyl intermediate reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, or other electrophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The oxolane ring and methylphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-N’- (4-methylphenyl)sulfamide: Shares the sulfonyl and methylphenyl groups but lacks the oxolane ring.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Contains a similar oxolane ring but differs in the functional groups attached.
Uniqueness
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane ring, sulfonyl group, and methylphenyl group in a single molecule makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-5-7-15(8-6-12)21(18,19)11-13(2)17-14-9-16(3,4)20-10-14/h5-8,13-14,17H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLUBBJTOEFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC2CC(OC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol](/img/structure/B6976586.png)
![2-[1-(2,2-Dimethylcyclopropyl)butylamino]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6976594.png)
![[1-[3-[1-(2,2-Dimethylcyclopropyl)butylamino]propyl]triazol-4-yl]methanol](/img/structure/B6976601.png)
![N-(4-ethoxy-2-fluorophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6976605.png)
![1-(4-bromophenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976614.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine](/img/structure/B6976622.png)
![1-(4-ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976623.png)
![N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B6976630.png)
![N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine](/img/structure/B6976657.png)
![1-(3-ethyltriazol-4-yl)-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6976662.png)
![5,5-dimethyl-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]oxolan-3-amine](/img/structure/B6976664.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine](/img/structure/B6976675.png)
![N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide](/img/structure/B6976687.png)
